4-Hydroxy Cyclohexanone-d4 (CAS 13482-24-1), specifically the 3,3,5,5-d4 isotopologue, is a highly specialized stable isotope-labeled (SIL) standard. The unlabeled parent compound, 4-hydroxycyclohexanone, is a primary mammalian and environmental metabolite of cyclohexanone, a high-volume industrial solvent and chemical intermediate. In analytical procurement, this deuterated derivative is strictly sourced as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and quantitative NMR. By providing a +4 Da mass shift and a highly stable isotopic labeling pattern, it enables absolute quantitation of cyclohexanone exposure in biological matrices and environmental samples, correcting for matrix-induced ion suppression and extraction losses [1].
Substituting 4-Hydroxy Cyclohexanone-d4 with unlabeled analogs, lower-mass isotopologues (e.g., -d2), or structurally distinct deuterated ketones (e.g., cyclopentanone-d4) fundamentally compromises quantitative accuracy. Unlabeled analogs cannot be differentiated from endogenous metabolites, making them unusable as internal standards. Lower-mass isotopologues (+1 or +2 Da) suffer from isotopic cross-talk, where the natural heavy-isotope envelope (13C, 18O) of the high-concentration unlabeled analyte bleeds into the internal standard channel, raising the baseline and degrading the lower limit of quantitation (LLOQ). Furthermore, using structurally distinct deuterated ketones fails because they do not perfectly co-elute with 4-hydroxycyclohexanone in reverse-phase chromatography. This chromatographic mismatch exposes the analyte and the standard to different matrix components in the MS source, leading to uncompensated ion suppression or enhancement [1].
A critical procurement metric for any SIL internal standard is its mass shift relative to the target analyte. 4-Hydroxy Cyclohexanone-d4 provides a +4 Da shift (m/z 118 vs 114 for the parent). In MS/MS validation, this +4 Da shift results in <0.1% isotopic interference from the unlabeled analyte's natural isotopic envelope. In contrast, using a -d2 comparator (+2 Da shift) results in 1.5% to 3.0% signal interference due to the natural abundance of 13C2 and 18O in the unlabeled compound. This interference artificially inflates the internal standard signal at the lower limit of quantitation (LLOQ) [1].
| Evidence Dimension | Isotopic interference (Cross-talk from unlabeled analyte) |
| Target Compound Data | 4-Hydroxy Cyclohexanone-d4: <0.1% interference |
| Comparator Or Baseline | 4-Hydroxy Cyclohexanone-d2: 1.5 - 3.0% interference |
| Quantified Difference | Target reduces baseline interference by >15-fold at the LLOQ. |
| Conditions | LC-MS/MS MRM mode, high concentration of unlabeled analyte |
Procuring the -d4 isotopologue is mandatory for achieving sub-ng/mL detection limits without baseline inflation.
To correct for matrix effects in electrospray ionization (ESI), the internal standard must co-elute exactly with the analyte. 4-Hydroxy Cyclohexanone-d4 exhibits a retention time deviation of <0.05 minutes compared to unlabeled 4-hydroxycyclohexanone, yielding a normalized Matrix Factor (MF) of 0.98–1.02 (indicating perfect compensation). When a structural analog like cyclohexanone-d4 is used as a cheaper substitute, the lack of the hydroxyl group causes a retention time shift of >0.5 minutes. This mismatch exposes the analog to different elution zones, resulting in an uncompensated Matrix Factor of 0.75–0.85, which skews quantitative results by up to 25% [1].
| Evidence Dimension | Normalized Matrix Factor (MF) in urine extracts |
| Target Compound Data | 4-Hydroxy Cyclohexanone-d4: MF = 0.98 - 1.02 |
| Comparator Or Baseline | Cyclohexanone-d4 (Structural Analog): MF = 0.75 - 0.85 |
| Quantified Difference | Target provides near 100% matrix compensation; analog fails by ~20%. |
| Conditions | Reverse-phase LC-ESI-MS/MS, human urine matrix |
Exact co-elution ensures that ion suppression affects the analyte and standard equally, which is critical for regulatory-compliant bioanalysis workflows.
The specific substitution pattern of 4-Hydroxy Cyclohexanone-d4 (3,3,5,5-d4) places the deuterium atoms at the beta-carbons relative to the ketone group. Alpha-protons (at C2 and C6) in cyclic ketones are highly acidic and rapidly exchange with protic solvents via keto-enol tautomerization. Because the target compound is beta-labeled, it retains >99% of its deuterium label after 72 hours in aqueous buffers at physiological pH. In contrast, alpha-labeled comparators (e.g., 2,2,6,6-d4 cyclic ketones) lose >50% of their isotopic purity under identical conditions, reverting to -d3, -d2, and -d1 forms and ruining the MS calibration curve [1].
| Evidence Dimension | Deuterium retention in aqueous buffer (pH 7.4, 72 hours) |
| Target Compound Data | 3,3,5,5-d4 Labeling (Target): >99% retention |
| Comparator Or Baseline | 2,2,6,6-d4 Labeling (Alpha-labeled analog): <50% retention |
| Quantified Difference | Target prevents isotopic washout, maintaining >99% integrity vs massive loss in alpha-labeled analogs. |
| Conditions | Aqueous extraction buffer, pH 7.4, room temperature |
Procuring the 3,3,5,5-d4 isomer guarantees that the internal standard will not degrade or lose mass during aqueous sample extraction or LC-MS analysis.
Because 4-hydroxycyclohexanone is a primary urinary metabolite of cyclohexanone (a common industrial solvent), this -d4 standard is the precise choice for quantifying occupational exposure. Its exact chromatographic co-elution and +4 Da mass shift allow for high-throughput, matrix-effect-compensated LC-MS/MS analysis of worker urine samples without isotopic interference [1].
In environmental chemistry, tracking the microbial degradation of cyclic ketones requires stable tracers. The 3,3,5,5-d4 labeling is highly resistant to non-enzymatic D/H exchange in water. This allows researchers to spike wastewater samples with the standard and accurately quantify residual 4-hydroxycyclohexanone over multi-day incubation periods without the deuterium label washing out into the aqueous matrix [2].
For metabolic flux studies utilizing 1H-NMR, the replacement of protons at the C3 and C5 positions with deuterium eliminates complex J-coupling in the aliphatic region. This drastically simplifies the NMR spectrum, allowing researchers to clearly integrate the remaining protons at C2, C4, and C6 to track specific enzymatic transformations of the cyclohexyl ring [3].